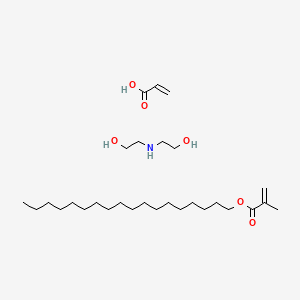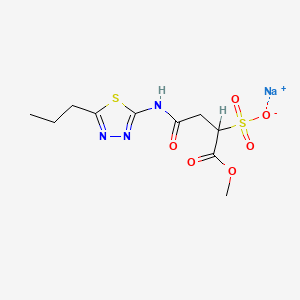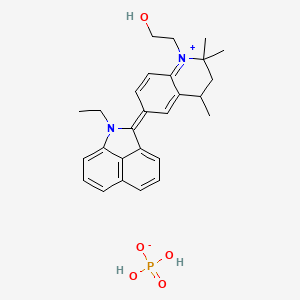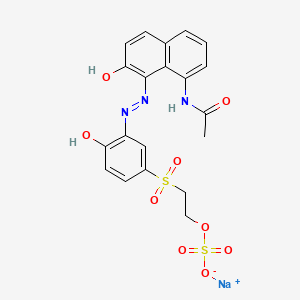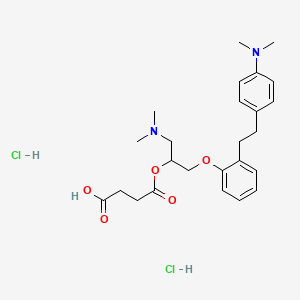
4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- is a chemical compound known for its unique structure and properties. It is a derivative of morpholine and benzo(b)thiophene, which are both significant in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
The synthesis of 4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- involves several steps. Typically, the process starts with the nitration of benzo(b)thiophene to introduce the nitro group. This is followed by the reaction with morpholineethanamine under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Condensation: It can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include hydrogen, catalysts like palladium, and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- include:
N-(5-Chloro-2-nitrobenzo(b)thien-3-yl)-4-morpholineethanamine: This compound has a chloro group instead of a hydrogen atom at the 5-position of the benzo(b)thiophene ring.
4-Morpholineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-: Another derivative with similar properties but different substituents.
Eigenschaften
CAS-Nummer |
128554-89-2 |
|---|---|
Molekularformel |
C14H17N3O3S |
Molekulargewicht |
307.37 g/mol |
IUPAC-Name |
N-(2-morpholin-4-ylethyl)-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C14H17N3O3S/c18-17(19)14-13(11-3-1-2-4-12(11)21-14)15-5-6-16-7-9-20-10-8-16/h1-4,15H,5-10H2 |
InChI-Schlüssel |
WETXLLLKYIAKFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCNC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride](/img/structure/B12717542.png)
